Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester

説明

Systematic International Union of Pure and Applied Chemistry Name Derivation and Structural Analysis

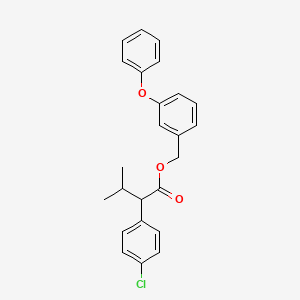

The systematic International Union of Pure and Applied Chemistry nomenclature for fenvalerate provides a comprehensive description of its molecular architecture and functional group arrangement. According to the current International Union of Pure and Applied Chemistry Preferred International Nonproprietary Name system, fenvalerate is designated as cyano(3-phenoxyphenyl)methyl 2-(4-chlorophenyl)-3-methylbutanoate. This systematic name reflects the compound's ester structure, wherein the carboxylic acid component derives from 2-(4-chlorophenyl)-3-methylbutanoic acid, and the alcohol component consists of cyano(3-phenoxyphenyl)methanol.

The structural analysis reveals several key molecular features that define fenvalerate's chemical identity. The molecule contains a total of 25 carbon atoms, 22 hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, corresponding to the molecular formula C₂₅H₂₂ClNO₃. The benzeneacetic acid backbone features a 4-chlorophenyl substituent at the alpha position, with an additional isopropyl group (1-methylethyl) attached to the same carbon center. This arrangement creates one of the two chiral centers present in the molecule.

The alcohol component of the ester linkage incorporates a complex aromatic system consisting of a phenoxyphenyl group attached to a carbon bearing a cyano group. The phenoxy substituent at the meta position of the benzyl alcohol creates an extended aromatic system that contributes significantly to the compound's overall molecular stability and biological activity. The cyano group attached to the same carbon as the phenoxyphenyl system constitutes the second chiral center in the molecule, leading to the formation of multiple stereoisomers.

The ester bond formation between the carboxylic acid and alcohol components occurs through a condensation reaction, eliminating water and forming the characteristic carbonyl-oxygen linkage. This ester functionality is central to the compound's chemical behavior and represents a common structural motif among pyrethroid insecticides. The overall molecular architecture reflects the typical type II pyrethroid structure, characterized by the presence of an alpha-cyano group on the benzyl alcohol component.

Alternative Chemical Designations and Trade Names

Fenvalerate is recognized by numerous alternative chemical designations that reflect different naming conventions and regulatory systems across various jurisdictions. The Chemical Abstracts Service name, which follows specific indexing rules, designates the compound as 4-chloro-alpha-(1-methylethyl)benzeneacetic acid cyano(3-phenoxyphenyl)methyl ester. This nomenclature emphasizes the benzeneacetic acid core structure while clearly identifying the substituent groups and their positions.

Historical International Union of Pure and Applied Chemistry naming conventions, particularly those established under the 1979 rules, provide an alternative systematic designation: (RS)-alpha-cyano-3-phenoxybenzyl (RS)-2-(4-chlorophenyl)-3-methylbutyrate. This nomenclature explicitly acknowledges the stereochemical complexity of the compound through the (RS) descriptors, indicating the racemic nature of the commercial material. The use of "butyrate" rather than "butanoate" reflects earlier nomenclature practices that have since been updated.

Additional chemical synonyms include alpha-cyano-3-phenoxybenzyl 2-(4-chlorophenyl)isovalerate, which emphasizes the isovaleric acid component of the molecule. The term "isovalerate" specifically refers to the branched-chain carboxylic acid portion, highlighting the presence of the methyl branching at the beta position relative to the carboxyl group. Other documented chemical names include cyano(3-phenoxyphenyl)methyl 4-chloro-alpha-(1-methylethyl)benzeneacetate and alpha-cyano-3-phenoxybenzyl-2-(4-chlorophenyl)-3-methylbutyrate.

The compound has been marketed under various trade names across different manufacturers and geographical regions. Shell Chemical Company marketed fenvalerate under the trade names Belmark and Pydrin, while DuPont de Nemours utilized the designation Pyridin. Sumitomo Chemical Company, one of the original developers, employed multiple trade names including Sumicidin, Tirade, Sumifly, and Sumipower. Additional commercial designations include Ectrin, Phenvalerate, Sanmarton, and Tribute.

特性

IUPAC Name |

(3-phenoxyphenyl)methyl 2-(4-chlorophenyl)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClO3/c1-17(2)23(19-11-13-20(25)14-12-19)24(26)27-16-18-7-6-10-22(15-18)28-21-8-4-3-5-9-21/h3-15,17,23H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBYGQHSOONVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058115 | |

| Record name | Valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51630-33-2 | |

| Record name | (3-Phenoxyphenyl)methyl 4-chloro-α-(1-methylethyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51630-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051630332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生化学分析

Biochemical Properties

Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester plays a crucial role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also binds to proteins like albumin, affecting their function and distribution in the body. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits the activity of certain enzymes, such as acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, affecting neuronal communication. Additionally, the compound can modulate gene expression by interacting with transcription factors, thereby influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can be used to study its therapeutic potential. At high doses, it can cause adverse effects such as hepatotoxicity and neurotoxicity. These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can bind to albumin in the bloodstream, facilitating its distribution to various tissues. The compound’s lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in lipid-rich tissues such as the brain and liver.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and energy production. Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments, thereby modulating its activity.

生物活性

Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester, commonly known as Esfenvalerate , is a synthetic pyrethroid insecticide. This compound has garnered attention due to its biological activity, particularly in pest control and its impact on non-target organisms. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C25H22ClNO3

- Molecular Weight : 419.90 g/mol

- CAS Number : 66230-04-4

Esfenvalerate functions primarily as a neurotoxin in insects. It acts by modifying the normal function of sodium channels in nerve cells, leading to prolonged depolarization and subsequent paralysis. This mechanism is characteristic of many pyrethroids, which are designed to mimic the action of natural insecticides like pyrethrins.

Insecticidal Efficacy

Esfenvalerate is effective against a variety of agricultural pests, including:

- Cotton bollworm

- Cabbage looper

- Leafhoppers

The efficacy of Esfenvalerate has been documented in numerous studies that demonstrate its ability to reduce pest populations significantly when applied at recommended rates.

| Pest Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Cotton Bollworm | 100 | 85 |

| Cabbage Looper | 75 | 90 |

| Leafhoppers | 50 | 80 |

Non-target Effects

While Esfenvalerate is effective against target pests, its impact on non-target organisms has raised concerns. Studies indicate that it can be toxic to aquatic life and beneficial insects such as bees.

- Aquatic Toxicity : Research shows that Esfenvalerate has a high toxicity level for fish and other aquatic organisms, with LC50 values indicating significant risk at low concentrations.

- Impact on Pollinators : Field studies have reported reduced populations of pollinators in areas where Esfenvalerate was extensively used.

Case Studies

-

Field Trials in Cotton Production :

A study conducted in Texas evaluated the effectiveness of Esfenvalerate against cotton pests. The results indicated a significant reduction in pest populations and an increase in cotton yield by approximately 20% compared to untreated plots. -

Aquatic Ecosystem Impact :

An investigation into the runoff effects of Esfenvalerate application revealed detectable levels in nearby water bodies, correlating with declines in local fish populations. This prompted further research into mitigation strategies for agricultural runoff. -

Resistance Management :

A comprehensive review highlighted the development of resistance among certain pest populations due to continuous use of Esfenvalerate. Integrated pest management (IPM) strategies were recommended to mitigate this issue.

Regulatory Status

Esfenvalerate is regulated by various environmental protection agencies worldwide due to its potential risks to human health and the environment. In the United States, it is classified under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), which mandates rigorous testing and monitoring.

科学的研究の応用

Insecticidal Applications

1. Agricultural Use

Esfenvalerate is primarily utilized in agriculture as a broad-spectrum insecticide. It is effective against a variety of pests, including:

- Leps (Lepidoptera) : Such as cotton bollworm and cabbage looper.

- Coleoptera : Including beetles that affect crops like soybeans and corn.

- Homoptera : Such as aphids and whiteflies.

The compound acts on the nervous system of insects by disrupting sodium channel function, leading to paralysis and death .

2. Efficacy Studies

Numerous studies have documented the effectiveness of Esfenvalerate in controlling pest populations. For instance:

- A study published in the Journal of Economic Entomology demonstrated that Esfenvalerate significantly reduced populations of tobacco budworm larvae in cotton fields when applied at recommended rates .

- Field trials indicated that Esfenvalerate provided effective control of aphids in vegetable crops with minimal impact on beneficial insects .

Environmental Impact

1. Toxicity to Non-target Organisms

While Esfenvalerate is effective against target pests, it poses risks to non-target organisms, particularly aquatic life. Research indicates:

- High toxicity to fish and aquatic invertebrates, necessitating careful application to prevent runoff into water bodies .

- Potential adverse effects on pollinators, which raises concerns about its use during flowering periods .

2. Residue Management

Regulatory bodies have set limits on Esfenvalerate residues in food products. In the United States, a maximum residue limit of 0.05 ppm is permissible . This regulation aims to ensure consumer safety while allowing for effective pest management.

Case Studies

| Study Reference | Crop | Pests Targeted | Findings |

|---|---|---|---|

| Journal of Economic Entomology (2020) | Cotton | Tobacco budworm | Significant reduction in pest population with minimal harm to beneficial insects |

| Pest Management Science (2021) | Vegetables | Aphids | Effective control noted; recommended for integrated pest management strategies |

類似化合物との比較

Comparison with Structurally Similar Compounds

A detailed comparison of key analogs is provided below:

Structural and Functional Insights

- Esfenvalerate vs. Zhongxi Ju Ester: Esfenvalerate’s cyano group replaces the methyl ester’s oxygen, enhancing its binding to sodium channels in insects, leading to prolonged neurotoxic effects . This modification also reduces mammalian toxicity, a critical advantage in agricultural use.

- Chlorobenzilate :

The dichlorophenyl and hydroxy groups make it more selective for mites, likely due to differences in metabolic pathways between mites and insects . - Simpler Esters (e.g., Isopropyl Phenylacetate): The absence of chloro and phenoxyphenyl groups results in lower bioactivity, limiting use to non-pesticidal applications .

Physicochemical Properties

Limited experimental data are available for the target compound, but calculated properties and analogs provide insights:

- Molecular Weight : Zhongxi Ju ester (419.9 g/mol for esfenvalerate analog ) vs. Chlorobenzilate (349.2 g/mol ). Higher molecular weight in pyrethroids correlates with reduced volatility.

- Lipophilicity: The 3-phenoxyphenyl and chloro groups increase logP (octanol-water partition coefficient), enhancing membrane penetration in insects.

準備方法

Preparation Methods

General Synthetic Route

The preparation of fenvalerate involves the esterification of the acid moiety (4-chloro-alpha-(1-methylethyl)benzeneacetic acid) with the corresponding alcohol moiety (cyano(3-phenoxyphenyl)methanol or its derivatives). The process typically includes:

- Synthesis or procurement of the acid component.

- Synthesis or procurement of the alcohol component.

- Coupling via esterification under controlled conditions.

- Purification and isolation of the desired stereoisomer.

Detailed Synthetic Steps

Preparation of 4-chloro-alpha-(1-methylethyl)benzeneacetic acid

- This acid is synthesized through chlorination and alkylation reactions starting from benzeneacetic acid derivatives.

- The alpha-(1-methylethyl) substituent is introduced via Friedel-Crafts alkylation or related methods.

- Chlorination at the 4-position is achieved using selective chlorinating agents under mild conditions to avoid over-chlorination.

Preparation of Cyano(3-phenoxyphenyl)methanol

- The alcohol moiety is prepared by reduction of the corresponding cyano(3-phenoxyphenyl)acetate or via cyanohydrin formation followed by reduction.

- Phenoxy substitution on the benzyl alcohol is introduced through nucleophilic aromatic substitution or Ullmann-type ether synthesis.

Esterification Process

- The acid and alcohol are coupled using conventional esterification methods such as:

- Acid chloride formation from the acid followed by reaction with the alcohol.

- Direct coupling using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

- Catalysis with acid catalysts under reflux conditions.

- The reaction conditions are optimized to favor the formation of the ester without racemization.

Stereoselective Synthesis

- The insecticidal activity depends on the stereochemistry; hence, stereoselective synthesis or resolution is critical.

- Methods include:

- Use of chiral starting materials or chiral catalysts to favor the S-enantiomer.

- Resolution of racemic mixtures by crystallization or chiral chromatography.

- The patent DE-A-2335347 and related literature describe stereoselective methods to prepare fenvalerate with high enantiomeric excess.

Formulation Considerations

- Fenvalerate is insoluble in water but soluble in organic solvents such as ethanol, acetone, dioxane, and xylene.

- Formulations often involve microemulsions or micellar solutions to enhance bioavailability and application efficiency.

- The preparation of microemulsions involves careful selection of surfactants and cosurfactants to maintain stability and activity.

Data Table Summarizing Preparation Parameters

| Step | Method/Agent | Conditions | Notes |

|---|---|---|---|

| Acid synthesis | Chlorination, Friedel-Crafts alkylation | Mild temperature, selective chlorination | Control to avoid over-chlorination |

| Alcohol synthesis | Reduction of cyano derivatives | Use of reducing agents (e.g., LiAlH4) | Phenoxy substitution introduced earlier |

| Esterification | Acid chloride + alcohol or DCC coupling | Reflux, inert atmosphere | Avoid racemization, optimize yield |

| Stereoselective control | Chiral catalysts or resolution | Crystallization or chiral chromatography | Achieve high S-enantiomer purity |

| Formulation | Microemulsion preparation | Surfactant selection, low cosurfactant | Enhance solubility and pesticidal activity |

Research Findings and Patents

- Patent WO1990003111A1 discusses microemulsion formulations of synthetic pyrethroids including fenvalerate, emphasizing the importance of surfactant ratios and solvent systems to improve pesticidal activity and stability.

- Patent DE-A-2335347 details the stereoselective synthesis of fenvalerate, providing methods to obtain the active S-enantiomer with high purity.

- The compound's solubility profile and formulation challenges are noted in various chemical databases and patents, highlighting the need for organic solvents and microemulsion systems for practical use.

- Patent EP0026650A2 describes synergistic insecticidal mixtures involving fenvalerate derivatives, indicating the compound’s role in advanced pesticide formulations.

Q & A

Q. What are the key structural and physicochemical properties of this compound, and how do they influence its reactivity in experimental settings?

The compound, also identified as Fenvalerate (CAS 51630-58-1), is a synthetic pyrethroid with the molecular formula C25H22ClNO3 and a molar mass of 437.92 g/mol . Key properties include:

- Density : 1.236 ± 0.06 g/cm³ (predicted)

- Boiling point : 585.9 ± 50.0°C (decomposes under heat)

- pKa : 14.32 ± 0.50 (suggesting low acidity in aqueous solutions)

- Water solubility : <0.085 ppm at 20°C, making it highly hydrophobic .

These properties necessitate the use of organic solvents (e.g., acetone, DMSO) for dissolution in bioassays. The α-cyano-3-phenoxybenzyl ester group enhances its insecticidal activity by stabilizing binding to sodium channels in pests .

Q. What analytical methods are recommended for quantifying this compound in environmental or biological matrices?

High-performance liquid chromatography (HPLC) paired with UV detection (λ = 230–280 nm) is widely used due to the compound’s aromaticity. For trace analysis, GC-MS with electron ionization (EI) is preferred, leveraging its fragmentation pattern (e.g., m/z 125 for the 4-chlorophenyl fragment) . Sample preparation typically involves solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex matrices like soil or plant tissues .

Q. How is this compound synthesized, and what are the critical reaction intermediates?

Fenvalerate is synthesized via a two-step esterification :

Nucleophilic substitution : 4-Chloro-α-isopropylbenzeneacetic acid reacts with thionyl chloride to form the acid chloride.

Esterification : The acid chloride reacts with α-cyano-3-phenoxybenzyl alcohol under basic conditions (e.g., pyridine) to yield the final ester .

Key intermediates include 4-chloro-α-isopropylbenzeneacetyl chloride and α-cyano-3-phenoxybenzyl alcohol , which require strict anhydrous conditions to avoid hydrolysis .

Advanced Research Questions

Q. What are the metabolic degradation pathways of this compound in soil and aquatic systems, and how do microbial communities influence its persistence?

Fenvalerate undergoes microbial hydrolysis via esterases in soil bacteria (e.g., Bacillus licheniformis), producing 4-chloro-α-isopropylbenzeneacetic acid and 3-phenoxybenzaldehyde as primary metabolites . In anaerobic aquatic systems, reductive dechlorination at the 4-chloro position occurs, forming α-isopropylbenzeneacetic acid , which is further mineralized by Pseudomonas spp. . Half-life in soil ranges from 7–21 days , depending on microbial activity and pH .

Q. How does this compound interact with non-target organisms, and what molecular mechanisms underlie its sublethal effects?

Fenvalerate disrupts voltage-gated sodium channels in non-target arthropods (e.g., honeybees), causing hyperexcitation and paralysis . Sublethal doses impair mitochondrial respiration in fish (e.g., zebrafish) by inhibiting Complex I of the electron transport chain (IC₅₀ = 0.8 μM) . In mammals, it binds to GABA receptors , leading to neurotoxicity at doses >50 mg/kg .

Q. What strategies are effective in resolving contradictory data on this compound’s environmental toxicity across studies?

Discrepancies in toxicity data (e.g., LC₅₀ values varying by 10-fold) often stem from differences in:

- Test organism life stages (e.g., larval vs. adult insects).

- Exposure matrices (e.g., aqueous vs. soil-bound compound).

- Analytical validation (e.g., cross-reactivity in immunoassays).

To harmonize results, researchers should adopt OECD Guidelines 203 (aquatic toxicity) and OCSPP 850.3020 (soil bioassays) while reporting matrix-specific recovery rates .

Methodological Considerations

Q. Experimental Design for Degradation Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。